Bienvenue dans la boutique en ligne BenchChem!

1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Purity

1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid is a complex, fused heterocyclic small molecule containing both a tetrahydropyrazinoindazole core and a piperidine-4-carboxylic acid moiety. With a molecular formula of C16H20N4O2 and a molecular weight of 300.36 g/mol, this compound is primarily utilized as a key intermediate or specialized building block in medicinal chemistry for the synthesis of drug candidates, notably those targeting phosphodiesterase 10A (PDE10A).

Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
CAS No. 1638612-87-9
Cat. No. B1407396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid
CAS1638612-87-9
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol
Structural Identifiers
SMILESC1CCC2=NN3C=CN=C(C3=C2C1)N4CCC(CC4)C(=O)O
InChIInChI=1S/C16H20N4O2/c21-16(22)11-5-8-19(9-6-11)15-14-12-3-1-2-4-13(12)18-20(14)10-7-17-15/h7,10-11H,1-6,8-9H2,(H,21,22)
InChIKeyYDWOOJLEZCVIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid (CAS 1638612-87-9): A Specialized Heterocyclic Building Block


1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid is a complex, fused heterocyclic small molecule containing both a tetrahydropyrazinoindazole core and a piperidine-4-carboxylic acid moiety [1]. With a molecular formula of C16H20N4O2 and a molecular weight of 300.36 g/mol, this compound is primarily utilized as a key intermediate or specialized building block in medicinal chemistry for the synthesis of drug candidates, notably those targeting phosphodiesterase 10A (PDE10A) [2][3]. Its structural complexity provides a defined vector for further derivatization into libraries of novel therapeutic agents, making it a critical, non-generic starting material for structure-activity relationship (SAR) studies in central nervous system (CNS) and other disease areas [3].

Why 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid Cannot Be Replaced by Common Analogs


Substituting this compound with a seemingly similar piperidine carboxylic acid or indazole derivative introduces significant risk into a synthetic program. The specific fusion of the tetrahydropyrazino ring to the indazole core, combined with the precise 4-position of the carboxylic acid on the piperidine ring, dictates the final molecule's three-dimensional geometry and electronic surface [1]. A regioisomer, such as the 3-carboxylic acid analog (CAS 1610377-00-8), would place the critical functional group at a divergent vector in space, leading to a different moiety in the final drug candidate, which can abolish target binding . Furthermore, the compound's value in PDE10A inhibitor programs is directly linked to this specific scaffold, which was elaborated in a patented Takeda Pharmaceutical series; generic or core-only precursors cannot yield the final structure of matter in these patent-protected compositions [2]. Purity and quality control metrics, certified under ISO systems for this specific CAS number , ensure batch-to-batch reproducibility that an unverified generic alternative cannot guarantee, potentially jeopardizing multi-step synthesis yields.

Quantitative Evidence Guide for Procuring 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid


Regiochemical Precision: 4-Carboxylic Acid vs. the 3-Carboxylic Acid Isomer

The most critical differentiator for this building block is its exact point of attachment. The target compound possesses the piperidine carboxylic acid at the 4-position [1]. The direct regioisomer, 1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid (CAS 1610377-00-8), which has the acid at the 3-position, has been used in the synthesis of distinct carboxamide derivatives . In PDE10A inhibitor programs, the spatial projection of the carboxylic acid moiety determines the geometry of the critical amide bond formation with the core scaffold, directly influencing the inhibitor's ability to occupy the enzyme's active site. Mis-specifying the isomer would result in a different final compound with unvalidated and likely inferior biological activity [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Purity

Molecular Properties Differentiating Scarcity and Value: cLogP and Rotatable Bonds

This compound possesses a computed XLogP3-AA of 1.7 and an exact molecular weight of 300.36 g/mol, positioning it favorably within CNS drug-like chemical space [1]. Its core structure, a constrained tetracyclic system, results in only 2 rotatable bonds, a desirable feature for reducing entropic penalty upon target binding and potentially improving oral bioavailability [1]. In comparison, common piperidine-4-carboxylic acid building blocks (e.g., 1-Boc-piperidine-4-carboxylic acid) have a higher XLogP (typically >2.0) and greater flexibility once deprotected, making them less ideal for creating the rigidified, high-affinity ligands often required for neurological targets [2]. This low rotatable bond count is a class-level advantage for the tetrahydropyrazinoindazole core in generating high-quality lead matter.

Drug-likeness Physicochemical Profile CNS Penetration

Documented Utility in a Major Pharmaceutical Patent for PDE10A Inhibition

This specific fused heterocyclic scaffold is a key intermediate in the synthesis of potent, selective PDE10A inhibitors, as exemplified by Takeda Pharmaceutical Company's patent US 9,029,388 B2 [1]. PDE10A is a validated target for schizophrenia and Huntington's disease, and inhibitors of this enzyme represent a next-generation class of antipsychotics [2]. While the patent exemplifies numerous final compounds, the tetrahydropyrazino[1,2-b]indazole core is a central, recurring motif. Procuring this specific intermediate provides a direct synthetic entry into a well-defined, competitive, and commercially relevant intellectual property space, unlike using a more generic heterocyclic building block that would require extensive de novo synthesis to reach a similar complexity.

PDE10A Inhibition CNS Disorders Patent Landscape

High-Value Application Scenarios for 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid


Parallel Synthesis of Focused PDE10A Inhibitor Libraries

The compound is ideal for generating amide libraries by coupling with various amines. Its rigid core, which has been proven in PDE10A inhibitor patents (US 9,029,388 B2) [1], provides a privileged scaffold. Researchers can rapidly explore SAR around the piperidine-4-carboxylic acid moiety while anchoring the tetrahydropyrazinoindazole core in the conserved region of the enzyme. This approach is far more efficient than using a flexible, non-privileged scaffold that lacks documented target engagement [1].

Synthesis of Clinical Candidate Backup Series for CNS Disorders

For pharmaceutical groups advancing a PDE10A inhibitor, this intermediate allows for the systematic exploration of backup series. The core structure is associated with desirable CNS physicochemical properties (XLogP = 1.7, 2 rotatable bonds) [2]. Using this defined building block maintains a consistent core while modulating periphery to optimize potency, selectivity, and DMPK profiles, ensuring backup compounds retain the proven drug-like characteristics of the lead series.

Chemical Biology Tool Compound Generation for Target Validation

In academic or biotech target validation studies, this compound can be a key starting material for creating high-quality chemical probes. Its structural complexity allows it to be elaborated into a potent and selective tool molecule for PDE10A [1], enabling robust dissection of the target's role in neuronal signaling pathways without the confounding flexibility of a poorly defined, linker-like scAFFold [2].

Agrochemical Lead Discovery Leveraging Fused Heterocyclic Core

The heteroarylpiperidine framework is also explored in the development of agricultural fungicides, as described in patent EP 2 921 481 A1 [3]. While this specific compound is not explicitly claimed in that patent, its analogous core structure can serve as a novel scaffold for agrochemical research, distinguishing it from simpler, commercially saturated piperidine carboxylic acid derivatives [3].

Quote Request

Request a Quote for 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.